molecular formula C17H23FN2O2 B5701651 1-[4-(4-Acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one

1-[4-(4-Acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one

Cat. No.: B5701651
M. Wt: 306.37 g/mol
InChI Key: OEWKTAZDXNXOSN-UHFFFAOYSA-N
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Description

1-[4-(4-Acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an acetyl group, a fluorine atom, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride in the presence of a base, such as pyridine, to introduce the acetyl group.

    Butanone Substitution: The final step involves the substitution of the piperazine ring with a butanone moiety using a suitable alkylating agent, such as butanone, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

1-[4-(4-Acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. The acetyl and fluorine groups play a crucial role in enhancing the binding affinity and specificity of the compound. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(4-Acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one can be compared with other piperazine derivatives, such as:

    1-Acetyl-4-(4-hydroxyphenyl)piperazine: Similar in structure but lacks the fluorine and butanone moieties.

    4-(4-Acetylpiperazin-1-yl)benzoic acid: Contains a carboxylic acid group instead of the butanone moiety.

    4-(4-Acetylpiperazin-1-yl)benzaldehyde: Contains an aldehyde group instead of the butanone moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-4-5-17(22)14-11-15(18)16(10-12(14)2)20-8-6-19(7-9-20)13(3)21/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWKTAZDXNXOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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